molecular formula C11H11NO5 B2457601 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide CAS No. 1418113-82-2

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide

Cat. No.: B2457601
CAS No.: 1418113-82-2
M. Wt: 237.211
InChI Key: PGHHRSUGQVYXDF-SDCKUUTBSA-N
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Description

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.211. The purity is usually 95%.
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Properties

IUPAC Name

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-5(13)12-4-11-3-2-6(17-11)7-8(11)10(15)16-9(7)14/h2-3,6-8H,4H2,1H3,(H,12,13)/t6-,7-,8+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHHRSUGQVYXDF-SDCKUUTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12C=CC(O1)C3C2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@]12C=C[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO6
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 1418113-78-6

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of dioxo groups is particularly noteworthy as they can influence the reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells by over 50% at concentrations as low as 10 µM over 48 hours .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Effectiveness : It has been tested against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) was found to be effective against Staphylococcus aureus and Candida albicans at concentrations ranging from 20 to 50 µg/mL .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties:

  • Research Findings : Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

ParameterValue
AbsorptionRapid
Bioavailability~70%
MetabolismLiver (CYP450)
Elimination Half-life4 hours

These parameters indicate that the compound may have a favorable profile for clinical use.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a low toxicity profile:

  • LD50 in Animal Models : Studies indicate an LD50 greater than 2000 mg/kg in rodents .
  • Side Effects : No significant side effects were observed in chronic administration studies at therapeutic doses.

Scientific Research Applications

Overview

Recent studies have highlighted the anticancer properties of various derivatives related to N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide. The compound has been evaluated for its effectiveness against different cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study investigated the effects of this compound on various cancer cell lines including SNB-19 and OVCAR-8.
    • Results indicated significant growth inhibition percentages (PGIs) of 86.61% and 85.26%, respectively .
  • Mechanism of Action
    • The compound appears to function by modulating specific molecular pathways involved in tumor progression and apoptosis.
    • Research suggests that it may interact with proteins implicated in cancer signaling pathways .

Comparative Efficacy Table

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

Overview

The compound has also been explored for its potential as an enzyme inhibitor, particularly against enzymes relevant to metabolic disorders such as diabetes.

Case Studies

  • α-Glucosidase Inhibition
    • A series of experiments were conducted to evaluate the inhibitory effects of related compounds on α-glucosidase.
    • The findings indicated promising results for compounds derived from this compound in controlling glucose levels post-meal .
  • Acetylcholinesterase Inhibition
    • Another study focused on the inhibition of acetylcholinesterase as a potential treatment for Alzheimer's disease.
    • The results showed that these compounds could lead to significant improvements in cognitive function by enhancing acetylcholine levels in the brain .

Enzyme Inhibition Efficacy Table

EnzymeInhibition Activity (%)
α-GlucosidaseSignificant
AcetylcholinesteraseModerate

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine derivative.

Reaction conditions :

  • Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 8–12 hours.

  • Basic hydrolysis : NaOH (4M) at 80°C for 6–10 hours.

Products :

  • Acetic acid (CH3COOH\text{CH}_3\text{COOH})

  • \text{N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0}^{2,6}]\text{dec-8-en-1-yl}]methyl}amine

The stereochemistry of the tricyclic core remains intact during hydrolysis due to its rigid structure.

Nucleophilic Substitution at the Tricyclic Core

The tricyclic system’s electron-deficient carbonyl groups (C=O\text{C=O}) and strained ether linkages enable nucleophilic attacks. For example, reactions with amines or alcohols can lead to ring-opening or functionalization.

Example reaction with ethanol :

Compound+CH3CH2OHH+Ester derivative+H2O\text{Compound} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Ester derivative} + \text{H}_2\text{O}

Conditions :

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 (0.5% w/w)

  • Temperature: 60–70°C .

Cycloaddition Reactions

The conjugated diene system in the tricyclic framework participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Reaction :

Compound+Maleic anhydrideΔBicyclic adduct\text{Compound} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}

Key parameters :

  • Solvent: Toluene

  • Temperature: 110°C

  • Reaction time: 24 hours.

Ring-Opening Reactions

Analogous to the parent compound 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (CAS 5426-09-5) , the tricyclic system may undergo ring-opening with nucleophiles like water or amines.

Example with water :

Tricyclic core+H2ODiacid derivative\text{Tricyclic core} + \text{H}_2\text{O} \rightarrow \text{Diacid derivative}

Conditions :

  • pH: Neutral

  • Temperature: 25°C (slow) or 50°C (accelerated) .

Oxidation and Reduction

  • Oxidation : The acetamide’s methyl group resists oxidation, but the tricyclic carbonyls may oxidize further under strong conditions (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) reduces double bonds in the tricyclic system.

Stereochemical Considerations

The (1R,2S,6R,7S) configuration imposes steric constraints, favoring reactions at the less hindered acetamide group over the tricyclic core . Computational studies suggest that transition states for nucleophilic attacks are stabilized by the rigid bicyclic framework .

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves a Diels-Alder reaction between furan derivatives and maleic anhydride analogs to form the tricyclic core. Subsequent steps include hydrazine-mediated reduction and acylation with acetylating agents (e.g., acetic anhydride) to introduce the acetamide group. Stereochemical control is critical during cycloaddition, requiring optimized reaction temperatures (e.g., 80–100°C) and inert atmospheres to prevent side reactions .

Q. How is the stereochemistry of the compound confirmed?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, advanced NMR techniques (e.g., NOESY or COSY) can correlate spatial proximities of protons in the tricyclic framework. Computational modeling (DFT or molecular mechanics) may supplement experimental data to validate diastereomeric purity .

Q. What analytical methods are used for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography (GC) are standard for purity analysis. Mass spectrometry (MS) and elemental analysis (C, H, N) confirm molecular composition. For intermediates, thin-layer chromatography (TLC) with iodine visualization monitors reaction progress .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tricyclic core?

Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cycloaddition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition. Recent studies on analogous tricyclic systems report yields up to 68% with microwave-assisted synthesis, reducing reaction times from 24 hours to 2–4 hours .

Q. What computational strategies predict biological activity for this compound?

Molecular docking against viral protease targets (e.g., influenza M2 proton channels) can prioritize in vitro testing. QSAR models trained on adamantane derivatives (known for antiviral activity) may predict efficacy. For example, logP values <3.0 correlate with improved blood-brain barrier penetration in related compounds .

Q. How are contradictions in reported bioactivity data resolved?

Discrepancies often arise from assay variability (e.g., cell lines, IC₅₀ protocols). Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple concentrations.
  • Structural analogs comparison : Compare IC₅₀ values of derivatives (e.g., fluorinated vs. methylated analogs).
  • Meta-analysis : Pool data from peer-reviewed studies to identify trends (e.g., adamantane-based compounds showing ≥50% inhibition in viral replication assays) .

Methodological Challenges and Solutions

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. How is degradation under acidic/alkaline conditions characterized?

Forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) identify breakdown products. LC-MS/MS tracks degradation pathways, such as hydrolysis of the acetamide group to form carboxylic acid derivatives. Stability is enhanced by steric shielding of the tricyclic core .

Key Research Gaps

  • In vivo pharmacokinetics : No data on bioavailability or metabolic pathways.
  • Target specificity : Unclear if activity extends beyond viral targets (e.g., kinase inhibition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.